tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate
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Overview
Description
tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a bromobenzyl group, and a dimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 4-bromobenzylamine hydrochloride. The reaction is carried out in the presence of triethylamine and chloroform, followed by dilution with dichloromethane and washing with aqueous citric acid and brine. The organic phase is then dried over anhydrous magnesium sulfate and evaporated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical modifications makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 4-bromobenzylcarbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- N-(4-Bromophenyl)-3-oxobutanamide
Comparison: Compared to these similar compounds, tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is unique due to the presence of the dimethylcyclohexyl group, which imparts additional steric hindrance and influences its reactivity and stability.
Properties
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-(4,4-dimethylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BrNO2/c1-19(2,3)24-18(23)22(14-15-6-8-16(21)9-7-15)17-10-12-20(4,5)13-11-17/h6-9,17H,10-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFQUCCWLJOJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N(CC2=CC=C(C=C2)Br)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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